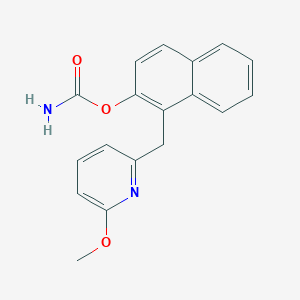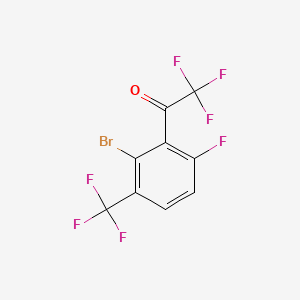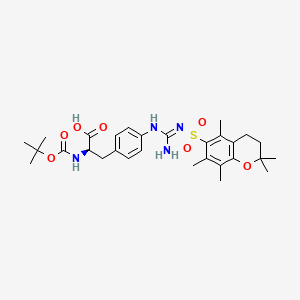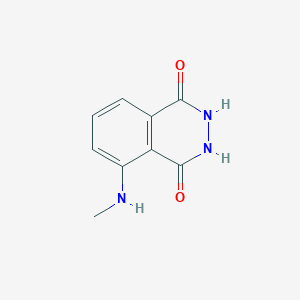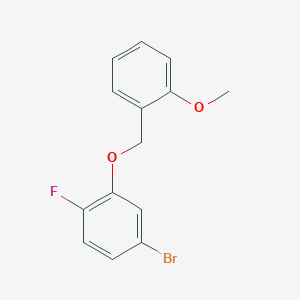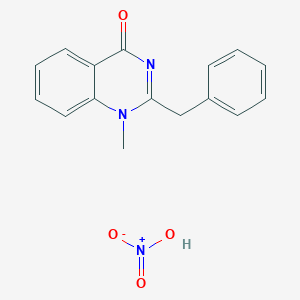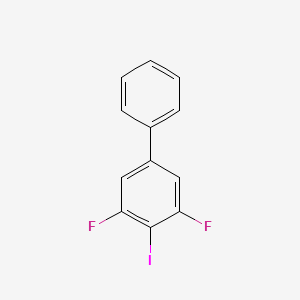
3,5-Difluoro-4-iodo-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H7F2I It is a biphenyl derivative characterized by the presence of two fluorine atoms and one iodine atom on the biphenyl scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-iodo-1,1’-biphenyl typically involves the iodination of 3,5-difluorobiphenyl. One common method is the Sandmeyer reaction, where 3,5-difluoroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions often include the use of acidic media and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-iodo-1,1’-biphenyl may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up efficiently. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3,5-difluoro-4-azido-1,1’-biphenyl or 3,5-difluoro-4-cyano-1,1’-biphenyl can be formed.
Coupling Products: Complex biphenyl derivatives with various functional groups can be synthesized through coupling reactions.
Applications De Recherche Scientifique
3,5-Difluoro-4-iodo-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceuticals and biologically active compounds.
Chemical Biology: It is used in the study of molecular interactions and the development of chemical probes.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-iodo-1,1’-biphenyl depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological applications, the compound’s fluorine atoms can influence molecular interactions and binding affinities, affecting the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Difluoro-4’-iodo-[1,1’-biphenyl]-4-amine
- 3,3’-Difluoro-[1,1’-biphenyl]-4,4’-diamine
- 4-Iodo-1,1’-biphenyl
Uniqueness
3,5-Difluoro-4-iodo-1,1’-biphenyl is unique due to the specific positioning of its fluorine and iodine atoms, which confer distinct reactivity and properties compared to other biphenyl derivatives. The presence of both electron-withdrawing fluorine atoms and the bulky iodine atom makes it a versatile intermediate in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C12H7F2I |
|---|---|
Poids moléculaire |
316.08 g/mol |
Nom IUPAC |
1,3-difluoro-2-iodo-5-phenylbenzene |
InChI |
InChI=1S/C12H7F2I/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
AHRBJMIMNTYTII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



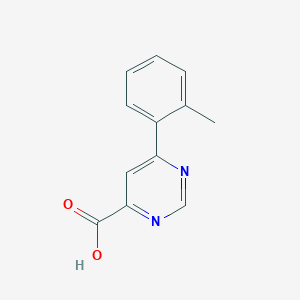


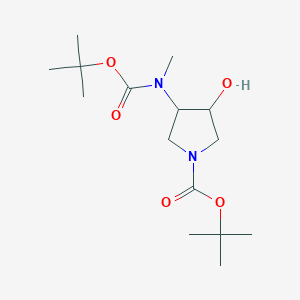
![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
